molecular formula C4H8O2S2 B140307 1,4-Dithiane-2,5-diol CAS No. 40018-26-6

1,4-Dithiane-2,5-diol

Cat. No. B140307
CAS RN: 40018-26-6
M. Wt: 152.2 g/mol
InChI Key: YUIOPHXTILULQC-UHFFFAOYSA-N
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Description

1,4-Dithiane-2,5-diol is a versatile chemical compound that serves as a synthon for the synthesis of various sulfur-containing heterocycles. It is the stable dimer of mercaptoacetaldehyde and features both electrophilic and nucleophilic reaction centers, making it a valuable compound in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of 1,4-Dithiane-2,5-diol involves "one-pot" tandem reactions with electrophilic alkenes, leading to the formation of substituted tetrahydrothiophene derivatives. This process utilizes in situ generated nitroalkenes and α,β-unsaturated carbonyl compounds as electrophilic partners . Additionally, 1,4-Dithiane-2,5-diol is used as a monomer in the synthesis of aliphatic random copolyesters with potential biomedical applications .

Molecular Structure Analysis

The molecular structure of 1,4-Dithiane-2,5-diol derivatives has been studied through crystallography. For example, the crystal structure of trans-2,5-dibromo-1,4-dithiane, a related compound, shows that the dithiane ring adopts a chair conformation with bromine atoms in axial positions .

Chemical Reactions Analysis

1,4-Dithiane-2,5-diol undergoes various chemical reactions, including domino reactions with azomethine imines, leading to the formation of mercaptoacetaldehyde and subsequent [3 + 3] cycloaddition. This process is facilitated by DABCO and methanol, with hydrogen bonding interactions playing a crucial role in diastereoselectivity . The compound is also involved in sulfa-Michael/aldol-type reactions, Gewald reactions, and other heterocyclic reactions to synthesize functionalized sulfur-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dithiane-2,5-diol derivatives have been characterized using various techniques. For instance, the copolyester synthesized from 1,4-Dithiane-2,5-diol was analyzed by FT-IR, 1H-NMR, X-ray diffraction, and differential scanning calorimetry. The copolyester exhibits favorable physical, thermal, and biological properties, making it suitable for biomedical applications .

Scientific Research Applications

Synthesis of Sulfur-Containing Heterocycles

1,4-Dithiane-2,5-diol is extensively used in the synthesis of sulfur-containing heterocyclic compounds. This includes thiophenes, 1,3-thiazoles, and various sulfur-nitrogen and sulfur-oxygen heterocycles, crucial in organic and medicinal chemistry (Zamberlan, Fantinati, & Trapella, 2018).

Versatility in Heterocyclic Chemistry

It acts as a versatile and efficient synthon in heterocyclic chemistry, aiding in the synthesis of bioactive compounds. Notably, it contributes to the Gewald reaction for 2-amino-thiophene derivatives and is used in sulfa-Michael/Henry and sulfa-Michael/aldol sequences for synthesizing polysubstituted tetrahydrothiophenes (Luna et al., 2018).

Applications in Diastereoselective Synthesis

1,4-Dithiane-2,5-diol is used in diastereoselective syntheses, like the synthesis of biheterocyclic tetrahydrothiophene derivatives via Michael-aldol annulation, demonstrating high yield and selectivity (Zhong et al., 2015).

Theoretical Insights into Domino Reactions

Theoretical studies have provided insights into its reactions, such as the domino reaction with azomethine imines, explaining mechanisms and diastereoselectivity (Zheng et al., 2015).

Conformational Studies

Research into the conformation of 1,4-Dithiane-2,5-diol helps understand its structural characteristics, crucial for predicting reactivity and designing new compounds (Lautenschlaeger & Wright, 1963).

Synthesis of Complex Molecular Architectures

It serves as a building block for complex molecular architectures, offering unique transformations useful in the synthesis of various molecular structures, from lipids to carbohydrates (Ryckaert et al., 2023).

Enantioselective Assembly

1,4-Dithiane-2,5-diol is used in the enantio- and diastereoselective assembly of thiazolidine scaffolds, providing a pathway to chiral molecules starting from simple materials (Qian & Sun, 2014).

Biological Applications

Its derivatives have been studied for their potential in biomedical applications, including antimicrobial, antioxidant, and anticancer activities, showcasing its versatility beyond mere chemical synthesis (Kalpana & Nanthini, 2019).

Safety And Hazards

1,4-Dithiane-2,5-diol is harmful if swallowed or inhaled, and may cause respiratory tract irritation. It may also be harmful if absorbed through the skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

1,4-Dithiane-2,5-diol is a versatile monomer with sulfur atom that has special properties and excellent applications in synthesizing aliphatic random copolyester . It finds wide application in synthesizing optical material with high refractive index, food additive as flavoring agent, biocontrol agent against plant pathogen, adhesives, and in producing polymerisable compositions and antireflective coatings .

properties

IUPAC Name

1,4-dithiane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIOPHXTILULQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC(S1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865983
Record name 1,4-Dithiane-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

white to off-white powder
Record name 2,5-Dihydroxy-1,4-dithiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/484/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly, slightly soluble in water; soluble in alcohol
Record name 1,4-Dithiane-2,5-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,5-Dihydroxy-1,4-dithiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/484/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,4-Dithiane-2,5-diol

CAS RN

40018-26-6
Record name 1,4-Dithiane-2,5-diol
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Record name 2,5-Dihydroxy-1,4-dithiane
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Record name 40018-26-6
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Record name 1,4-Dithiane-2,5-diol
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Record name 1,4-dithiane-2,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.756
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Record name 2,5-DIHYDROXY-1,4-DITHIANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4F79F1JB0
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Record name 1,4-Dithiane-2,5-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130.00 °C. @ 760.00 mm Hg
Record name 1,4-Dithiane-2,5-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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